1-(3-Methylquinoxalin-2-YL)ethanol
Overview
Description
1-(3-Methylquinoxalin-2-YL)ethanol is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
The primary targets of 1-(3-Methylquinoxalin-2-YL)ethanol are vascular endothelial growth factor receptors (VEGFRs) . VEGFRs, particularly VEGFR-2, play a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones . This process is essential in various physiological and pathological conditions, including cancer .
Mode of Action
This compound interacts with its targets by inhibiting the autophosphorylation and dimerization processes of the receptor . This inhibition blocks the signaling pathway, leading to the suppression of tumor growth . The compound’s mode of action is similar to that of other VEGFR-2 inhibitors .
Biochemical Pathways
The compound affects the VEGFR-2 signaling pathway, which is up-regulated at specific phases of cancer to support tumor proliferation and expansion . By inhibiting this pathway, the compound can suppress tumor growth .
Pharmacokinetics
In silico admet (absorption, distribution, metabolism, excretion, and toxicity) studies suggest that most of the synthesized members of this compound class have acceptable values of drug-likeness .
Result of Action
The compound demonstrates significant antiproliferative effects against human cancer cell lines, such as MCF-7 and HepG-2 . It induces cell apoptosis and arrests the cell cycle in the G2/M phase . The results also show an upregulation in caspase-3 and caspase-9 levels, and an improvement in the Bax/Bcl-2 ratio by more than 10-fold .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(3-Methylquinoxalin-2-YL)ethanol are not fully understood due to the limited research available. It is known that quinoxaline derivatives, such as this compound, have been synthesized and evaluated for their expected antimicrobial activity . These compounds showed potent antibacterial and antifungal activities against the tested strains of bacteria and fungi .
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. It is known that quinoxaline derivatives have shown significant antiproliferative activities against two human cancer cell lines, MCF-7 and HepG-2 .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. It is known that quinoxaline derivatives can occupy the adenine region in the ATP binding pocket . This suggests that this compound may interact with biomolecules and potentially inhibit or activate enzymes, leading to changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylquinoxalin-2-YL)ethanol typically involves the condensation of 3-methylquinoxalin-2(1H)-one with appropriate reagents. One common method is the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate, followed by reduction to yield the desired ethanol derivative . This process requires specific reaction conditions, including the use of a strong base and an appropriate solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylquinoxalin-2-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to the formation of dihydroquinoxaline derivatives.
Substitution: The ethanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
1-(3-Methylquinoxalin-2-YL)ethanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoxaline derivatives used in various chemical reactions and studies.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Comparison with Similar Compounds
3-Methylquinoxalin-2(1H)-one: A precursor in the synthesis of 1-(3-Methylquinoxalin-2-YL)ethanol.
Quinoxaline N-propionic and O-propionic hydrazide derivatives: These compounds exhibit similar biological activities and are used in antimicrobial research.
VEGFR-2 inhibitors: Compounds like sorafenib share similar mechanisms of action in inhibiting cancer cell proliferation.
Uniqueness: this compound is unique due to its specific structural features, which allow it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
1-(3-methylquinoxalin-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6,8,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGWWPQTCFVNAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679191 | |
Record name | 1-(3-Methylquinoxalin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104217-24-5 | |
Record name | α,3-Dimethyl-2-quinoxalinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104217-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methylquinoxalin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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